Amonafide N-Oxide

Overview

Description

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3-(2H)-dione) is a DNA-intercalating agent and topoisomerase II inhibitor initially developed for metastatic breast cancer (MBC) . This inactivity contrasts sharply with other derivatives designed to mitigate toxicity while retaining efficacy.

Preparation Methods

Catalytic Oxidation Using Hydrogen Peroxide

The most widely documented method for synthesizing Amonafide N-Oxide involves the oxidation of Amonafide using hydrogen peroxide (H₂O₂) in the presence of inorganic catalysts. This approach leverages the reactivity of tertiary amines, where the lone pair on the nitrogen atom facilitates oxidation to the N-oxide form.

Catalyst Selection and Reaction Mechanisms

Key catalysts include unstable inorganic per-compounds of acid-forming elements from Groups VA, VIA, VIIA, and VIII of the periodic table. For example, sodium tungstate (Na₂WO₄) or molybdenum trioxide (MoO₃) significantly accelerate the oxidation process by generating reactive peroxo intermediates . The general reaction pathway proceeds as follows:

This method reduces reaction times from days to hours compared to non-catalyzed systems, achieving conversions exceeding 85% under optimized conditions .

Reaction Conditions and Optimization

Optimal parameters include:

-

Temperature : 50–70°C

-

Solvent : Aqueous or aqueous-organic biphasic systems (e.g., water/ethanol)

-

H₂O₂ Concentration : 30–50% (w/w)

-

Catalyst Loading : 0.5–2 mol%

Prolonged exposure to H₂O₂ at elevated temperatures may lead to over-oxidation, necessitating precise control of reaction duration .

Alternative Oxidizing Agents and Methodologies

Meta-Chloroperoxybenzoic Acid (mCPBA)

mCPBA, an organic peracid, offers a non-aqueous alternative for N-oxidation. In acetonitrile at reflux (82°C), mCPBA selectively oxidizes the tertiary amine of Amonafide to its N-oxide within 6–8 hours . This method avoids hydrolysis side reactions but requires post-reaction purification to remove residual peracid.

Sodium Hypochlorite (NaClO)

NaClO (12% aqueous solution) serves as a cost-effective oxidant, particularly for large-scale synthesis. Reactions conducted at room temperature for 12–24 hours yield this compound with >70% purity. However, chlorinated byproducts may form, complicating isolation .

Synthesis via Intermediate Formation

Bromination-Amination-Oxidation Sequence

This compound can be synthesized indirectly through a three-step process:

-

Bromination : Naphthalic anhydride undergoes bromination at the 5-position using Br₂ in acetic acid.

-

Amination : The brominated intermediate reacts with dimethylaminoethylamine to form Amonafide.

-

Oxidation : The final step employs H₂O₂ or mCPBA to yield the N-oxide .

This method achieves an overall yield of 45–55%, with the oxidation step contributing the greatest variability .

Comparative Analysis of Preparation Methods

| Method | Oxidant | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Catalytic H₂O₂ | H₂O₂ | Na₂WO₄ | 60°C | 4–6 | 85–90 | 92–95 |

| mCPBA Oxidation | mCPBA | None | 82°C | 6–8 | 78–82 | 88–90 |

| NaClO Oxidation | NaClO | None | 25°C | 12–24 | 70–75 | 75–80 |

| Bromination-Amination | H₂O₂/mCPBA | — | 60–82°C | 18–30 | 45–55 | 85–90 |

Key Observations :

-

Catalytic H₂O₂ provides the highest yield and purity, making it the preferred industrial method.

-

mCPBA is ideal for lab-scale synthesis requiring minimal byproducts.

-

NaClO, while economical, necessitates extensive purification.

Chemical Reactions Analysis

Amonafide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized species.

Reduction: Reduction reactions can convert the N-Oxide back to the parent amine or other reduced forms.

Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common reagents for these reactions include reducing agents like hydrazine and sodium thiosulfate for reduction, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Amonafide N-Oxide is classified as a DNA intercalating agent and an inhibitor of topoisomerase II. Its mechanism involves inserting itself between DNA base pairs, disrupting the DNA structure, and preventing replication and transcription. This action leads to apoptosis in cancer cells, making it a candidate for treating various malignancies, particularly those resistant to conventional therapies .

Treatment of Acute Myeloid Leukemia

Amonafide has shown promise in treating acute myeloid leukemia (AML), especially in cases that are resistant or secondary to other treatments. Research indicates that it induces apoptosis effectively in AML cells by blocking topoisomerase II's binding to DNA .

- Case Study : A study involving patients with resistant AML demonstrated that amonafide could induce remission in some cases, highlighting its potential as a therapeutic option for difficult-to-treat leukemias .

Breast Cancer

In clinical trials, amonafide was included in the Cancer and Leukemia Group B (CALGB) protocol for metastatic breast cancer. The drug was administered intravenously at a dose of 300 mg/m²/day for five days, repeated every 21 days. The results showed an 18% overall response rate, with higher responses correlated with hematological toxicity levels .

- Notable Findings :

Other Solid Tumors

Amonafide has been evaluated for efficacy against various solid tumors, including non-small-cell lung cancer and prostate cancer. In one notable case, a patient with non-small-cell lung cancer achieved a complete response lasting over 29 months following treatment with amonafide .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of amonafide indicates a terminal half-life of approximately 3.5 hours, with renal excretion accounting for about 23% of the administered dose. Metabolically, it produces several metabolites, including the active N-acetyl-amonafide, which retains significant cytotoxic activity against cancer cells .

- Metabolite Activity :

Safety and Toxicity Profile

Amonafide's toxicity primarily manifests as hematological effects, including leukopenia and thrombocytopenia. Clinical trials have reported significant instances of these adverse effects, necessitating careful monitoring during treatment. The recommended dose for further studies is around 918 mg/m² due to its correlation with myelosuppression and therapeutic response .

Mechanism of Action

Amonafide N-Oxide exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . This leads to the stabilization of topoisomerase-DNA complexes, preventing the re-ligation of DNA strands and ultimately causing DNA damage and apoptosis . The compound’s action is largely ATP-independent, which distinguishes it from other topoisomerase inhibitors .

Comparison with Similar Compounds

Metabolites of Amonafide

N-Acetyl Amonafide

- Structure : 5-position amine acetylated .

- Activity : Retains cytotoxicity but slightly less potent than amonafide (IC₅₀: 0.8 vs. 0.5 µM in P388 murine leukemia cells) .

- Toxicity : Strongly correlated with myelosuppression; fast acetylators experience severe toxicity (grade 3/4 leukopenia in 32% of patients) .

- Clinical Impact: Led to dose adjustments based on acetylator phenotype (250–375 mg/m²) but contributed to amonafide’s removal from trials .

Amonafide N-Oxide

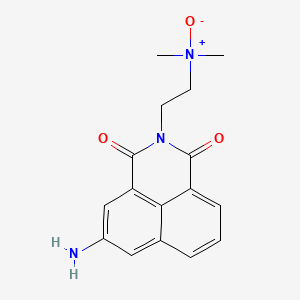

- Structure : Oxidation at the 1-position amine .

- Activity : Inactive in cytotoxicity assays (IC₅₀ > 100 µM) .

- Metabolism: Minor urinary metabolite (exact pathway undefined) .

- Significance : Highlights the importance of structural modifications to avoid inactive or toxic metabolites.

Structural Analogs and Derivatives

Xanafide

- Structure : Modified formulation retaining core naphthalimide scaffold .

- Activity : Comparable to amonafide in vitro (42% vs. 40% growth inhibition in MCF-7/MDA-MB-231 cells) and in vivo (hollow fiber assay) .

- Toxicity : Reduced myelosuppression; 12% body weight loss in mice (vs. severe myelosuppression with amonafide) .

- Mechanism : Avoids N-acetylation, improving therapeutic index .

MEAN (6-Methoxyethylamino Numonafide)

- Structure: 6-position methoxyethylamino substitution (vs. 5-position in amonafide) .

- Activity: Equally efficacious to amonafide in hepatocellular carcinoma (HCC) mouse models (tumor inhibition: 60–70%) .

- Advantage : Eliminates acetylation risk, enabling safer dosing .

5/6-Substituted Naphthalimides

- Structure : 5- or 6-position aliphatic/heterocyclic amines (e.g., compounds 28a–c) .

- Activity : Superior cytotoxicity to amonafide in HeLa cells (IC₅₀: 0.2–0.4 vs. 0.5 µM) .

- Advantage : Lack 5-position amine, preventing acetylation and myelotoxicity .

Pharmacokinetic and Toxicity Comparison

Key Research Findings

- This compound ’s inactivity underscores the need for structural modifications to preserve efficacy .

- N-Acetylation is a double-edged sword: it generates active metabolites but causes unpredictable toxicity .

- Xanafide and MEAN demonstrate that altering the amine position or formulation retains activity while reducing toxicity .

- 5/6-Substituted analogs eliminate acetylation risk and show enhanced potency, making them promising candidates .

Biological Activity

Amonafide N-Oxide is a derivative of the antitumor agent amonafide, which has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the pharmacological properties, metabolic pathways, and cytotoxic effects of this compound, supported by relevant research findings and case studies.

Overview of Amonafide

Amonafide is a synthetic compound known for its role as a topoisomerase II inhibitor and a DNA intercalator . Its mechanism involves stabilizing DNA-cleavable complexes, which ultimately leads to cell death in neoplastic tissues. However, the compound has been associated with significant toxicity due to its metabolism by N-acetyltransferase 2 (NAT2) into toxic metabolites, particularly N-acetyl-amonafide .

Metabolism and Pharmacokinetics

The pharmacokinetic profile of Amonafide reveals that it undergoes extensive metabolism in humans. Key metabolic pathways include:

- N-Acetylation : Amonafide is primarily metabolized by NAT2 into N-acetyl-amonafide.

- N-Demethylation : The dimethylaminoethyl group can also undergo demethylation.

- N-Oxidation : Although this compound is formed, studies indicate that it exhibits significantly reduced biological activity compared to the parent compound .

Table 1: Metabolic Pathways of Amonafide

| Metabolite | Pathway | Activity Level |

|---|---|---|

| Amonafide | Parent Compound | Active |

| N-Acetyl-amonafide | NAT2 Metabolism | Toxic |

| N-Demethylated Amonafide | Demethylation | Moderately Active |

| This compound | N-Oxidation | Inactive |

Cytotoxicity Studies

Research has demonstrated that while Amonafide itself is cytotoxic against various cancer cell lines, its N-Oxide derivative does not exhibit similar effects. For instance, in vitro tests using P388 murine leukemia cells showed that while the parent compound and its N-acetylated metabolite retained significant cytotoxicity, the N-Oxide form was inactive .

Case Study: Efficacy in Human Trials

A clinical study involving seven patients administered with 400 mg/m² of Amonafide over five consecutive days revealed that renal excretion accounted for about 23% of the administered dose. The study noted a terminal half-life of approximately 3.5 hours for the drug, with no significant accumulation observed over the treatment period. This pharmacokinetic behavior suggests that while Amonafide may be effective, the conversion to less active forms like this compound could limit its therapeutic potential .

Genetic Factors Influencing Activity

Genetic polymorphisms in NAT2 significantly affect the metabolism of Amonafide. Individuals classified as fast acetylators exhibit increased toxicity at standard doses due to higher plasma concentrations of toxic metabolites. This variability underscores the need for personalized medicine approaches when considering Amonafide-based therapies .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for validating the mechanism of action of Amonafide N-Oxide as a topoisomerase II inhibitor?

- Methodological Answer: Begin with in vitro assays using purified topoisomerase II to assess DNA cleavage activity. Employ gel electrophoresis to detect stabilized DNA-topoisomerase complexes (cleavage assays). Compare results with known inhibitors (e.g., etoposide) to establish specificity. Validate cellular effects via fluorescence microscopy or flow cytometry to quantify apoptosis in cancer cell lines (e.g., HepG2, Huh7) . Include dose-response curves and statistical validation (e.g., ANOVA for IC50 comparisons) .

Q. How should researchers design experiments to evaluate the stability and solubility of this compound under physiological conditions?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to monitor compound stability in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). For solubility, employ shake-flask methods with octanol-water partitioning to determine logP values. Validate results using differential scanning calorimetry (DSC) for thermal stability profiling. Document buffer compositions, temperature controls, and replicate counts (n ≥ 3) to ensure reproducibility .

Q. What are the best practices for integrating primary and secondary data sources in a literature review on this compound?

- Methodological Answer: Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use systematic review frameworks (e.g., PRISMA guidelines) to filter studies by relevance. Cross-reference mechanistic studies (e.g., DNA intercalation assays) with pharmacokinetic data from animal models. Avoid overreliance on non-validated sources (e.g., commercial websites) and verify claims against primary data .

Advanced Research Questions

Q. How can contradictory findings in this compound cytotoxicity studies across different cancer cell lines be resolved?

- Methodological Answer: Conduct sensitivity analyses using isogenic cell lines (e.g., wild-type vs. p53-knockout models) to isolate genetic variables. Compare drug uptake via LC-MS/MS to rule out transporter-mediated discrepancies (e.g., OCT1 independence, as seen in sorafenib N-oxide studies). Perform meta-analyses of published datasets to identify confounding factors (e.g., serum concentration variations) .

Q. What strategies optimize the synthesis and purification of this compound for reproducible preclinical testing?

- Methodological Answer: Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to achieve >95% purity. Characterize intermediates via NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Include detailed synthetic protocols in supplementary materials, specifying reaction conditions (e.g., solvent ratios, temperature gradients) and impurity thresholds .

Q. How should researchers address discrepancies between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer: Design pharmacokinetic-pharmacodynamic (PK/PD) studies in rodent models to correlate plasma concentrations with organ-specific toxicity (e.g., hepatotoxicity). Use metabolomics to identify reactive metabolites (e.g., cytochrome P450-mediated oxidation). Validate findings via comparative histopathology and biomarker assays (e.g., ALT/AST levels) .

Q. What computational tools are recommended for predicting drug-drug interactions involving this compound?

- Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with in vitro microsomal assays. Cross-reference results with databases like DrugBank to identify potential synergies or antagonisms .

Q. Methodological and Data Analysis Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent apoptosis data in this compound studies?

- Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use the Chou-Talalay method for combination index (CI) analyses in multi-drug studies. Include error bars representing SEM and perform post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can raw data from this compound experiments be archived to comply with public access mandates?

- Methodological Answer: Deposit datasets in FAIR-aligned repositories (e.g., Figshare, Zenodo) with unique DOIs. Include metadata such as instrument calibration records, raw chromatograms, and experimental protocols. Adhere to NIFA guidelines for FOIA-ready documentation, excluding preliminary analyses or peer reviews .

Q. What ethical and safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines for carcinogen handling (e.g., use fume hoods, personal protective equipment). Document disposal methods in accordance with EPA regulations. For animal studies, obtain IACUC approval and detail anesthesia/euthanasia protocols in supplementary materials .

Properties

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.